molecular formula C6H11ClF3NO3 B2720788 Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride CAS No. 2361634-96-8

Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride

Cat. No.: B2720788
CAS No.: 2361634-96-8
M. Wt: 237.6
InChI Key: GNBSODSJSJCFOJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride is a chemical compound with the molecular formula C6H10F3NO3·HCl. It is known for its unique structure, which includes a trifluoromethyl group, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride typically involves the reaction of methyl 3-amino-4,4,4-trifluorobutanoate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research fields .

Properties

IUPAC Name

methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO3.ClH/c1-5(12,6(7,8)9)3(10)4(11)13-2;/h3,12H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBSODSJSJCFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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